molecular formula C7H3BrN4 B2920801 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile CAS No. 1427852-24-1

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

Cat. No.: B2920801
CAS No.: 1427852-24-1
M. Wt: 223.033
InChI Key: JYWLUOYMIDZFRL-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

  • Spectral Data : Obtain NMR (1H and 13C) spectra for detailed characterization .

Scientific Research Applications

Synthesis and Structural Analysis

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is a compound of interest in the synthesis of various heterocyclic compounds, which are central to the development of pharmaceuticals and materials science. For example, Said El-Kurdi et al. (2021) utilized chlorinated agents for the mild condition synthesis of triazolopyridines, showcasing the compound's role in creating structures with potential pharmaceutical applications. The characterization of these compounds, including X-ray diffraction, highlighted their intricate molecular structure and potential as versatile synthetic intermediates (El-Kurdi et al., 2021).

Chemical Properties and Reactions

The chemical reactivity and properties of this compound derivatives enable the synthesis of complex molecular architectures. For instance, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their subsequent rearrangement to [1,5-c] analogues, as reported by Caifei Tang et al. (2014), demonstrate the compound's utility in creating new chemical entities with halogen functionalities. These functionalities facilitate further chemical modifications, proving the compound's versatility in synthetic chemistry (Tang et al., 2014).

Application in Heterocyclic Chemistry

The role of this compound extends to the synthesis of heterocyclic compounds with potential biological activity. Research by M. Suresh et al. (2016) on the synthesis of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives underscores its significance in generating compounds with antimicrobial properties. This research highlights the compound's importance in the discovery and development of new antimicrobial agents, showcasing its applicability in medicinal chemistry and pharmacology (Suresh et al., 2016).

Advancements in Explosives Research

Interestingly, this compound derivatives have also found applications beyond medicinal chemistry. For instance, in the field of materials science, particularly in the development of insensitive high explosives, compounds derived from this compound have been evaluated for their explosive properties, showcasing the compound's versatility and potential in a wide range of scientific applications (Snyder et al., 2017).

Properties

IUPAC Name

3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-7-11-10-6-3-5(4-9)1-2-12(6)7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWLUOYMIDZFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2Br)C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427852-24-1
Record name 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
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